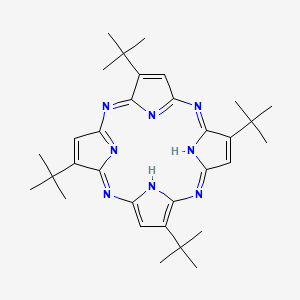

2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine

Description

2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine (TBAP) is a nitrogen-substituted azaporphyrin derivative characterized by:

- Structural Features: Four meso-nitrogen atoms replacing carbon atoms in the porphyrin core and four peripheral tert-butyl groups. These substituents enhance solubility and reduce aggregation in organic solvents like DMSO .

- Electronic Properties: The nitrogen substitution stabilizes both the HOMO (-5.42 eV) and LUMO (-3.67 eV), reducing the HOMO-LUMO gap (1.75 eV) compared to conventional porphyrins, making it suitable for optoelectronic applications .

- Applications: TBAP is utilized in optical sensors for detecting chloramphenicol (CHL) and Co²⁺ ions, with detection ranges of 3.58×10⁻⁶–3.37×10⁻⁵ M and 8.92×10⁻⁵–1.77×10⁻⁴ M, respectively . Its hybrid materials with gold nanoparticles (AuNPs) exhibit synergistic effects, enhancing sensitivity and detection limits (e.g., LOD = 0.98×10⁻⁶ M for CHL) .

Properties

IUPAC Name |

4,9,14,19-tetratert-butyl-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N8/c1-29(2,3)17-13-21-33-25(17)37-22-14-18(30(4,5)6)27(34-22)39-24-16-20(32(10,11)12)28(36-24)40-23-15-19(31(7,8)9)26(35-23)38-21/h13-16H,1-12H3,(H2,33,34,35,36,37,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCJDGYFHWIGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=NC3=C(C=C(N3)N=C4C(=CC(=N4)N=C5C(=CC(=N5)N=C1N2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392863 | |

| Record name | 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64987-70-8 | |

| Record name | 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

- Starting Materials: Pyrrole or aza-pyrrole derivatives and tert-butyl-substituted aldehydes.

- Condensation Reaction: Acid-catalyzed condensation to form porphyrinogen intermediates.

- Oxidation: Use of oxidizing agents (e.g., DDQ, p-chloranil) to aromatize and form the porphyrin macrocycle.

- Purification: Extraction and chromatographic techniques, often involving THF extraction to remove impurities.

Detailed Preparation Methods and Conditions

Condensation and Cyclization

- The synthesis starts with the condensation of pyrrole-based building blocks with 2,6-di-tert-butylbenzaldehyde or similar aldehydes to introduce the bulky tert-butyl groups at the 2,7,12,17 positions.

- Acid catalysts such as trifluoroacetic acid or BF3·OEt2 are employed to facilitate the condensation.

- The reaction is typically conducted under inert atmosphere (nitrogen or argon) to prevent unwanted oxidation.

Oxidation to Porphyrin

- After formation of the porphyrinogen intermediate, oxidation is performed using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.

- The oxidation step converts the non-aromatic intermediate to the aromatic tetraaza porphyrin macrocycle.

- Reaction temperature is controlled to avoid decomposition, commonly at room temperature or slightly elevated temperatures.

Purification

- The crude product is purified by solvent extraction, often using tetrahydrofuran (THF) to separate TBAP from side products.

- Column chromatography on silica gel or alumina may be used, employing solvents such as dichloromethane or hexane mixtures.

- Recrystallization from appropriate solvents yields pure TBAP as a powder or crystalline solid.

Characterization and Quality Control

- Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra show characteristic shifts due to ring current effects; internal NH protons appear at negative chemical shifts (~−2.69 ppm), while β-pyrrolic protons appear as doublets around 8.7 ppm.

- UV-Vis Spectroscopy: The Q-band splitting pattern confirms the lower symmetry of TBAP compared to classic porphyrins, with absorption maxima near 620 nm and additional bands indicating electronic transitions.

- Infrared (IR) Spectroscopy: Confirms the presence of tert-butyl groups and azaporphyrin core.

- Mass Spectrometry and Elemental Analysis: Validate molecular weight and purity.

- Thermal Analysis: Melting point around 182 °C (decomposition).

Comparative Data Table of Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Starting materials | Pyrrole derivatives + tert-butyl aldehydes | 2,6-di-tert-butylbenzaldehyde common |

| Acid catalyst | Trifluoroacetic acid or BF3·OEt2 | Facilitates condensation |

| Oxidizing agent | DDQ or p-chloranil | Aromatizes porphyrinogen |

| Reaction atmosphere | Nitrogen or argon | Prevents unwanted oxidation |

| Solvent for condensation | Dichloromethane, chloroform | Depends on solubility |

| Purification methods | THF extraction, column chromatography | Silica gel or alumina |

| Final form | Powder or crystals | Hydrophobic nature |

| Melting point | ~182 °C (decomposition) | Confirms purity |

| UV-Vis absorption maxima | ~620 nm (Q-band), additional bands at 554.5 nm and 680 nm | Indicates electronic structure |

Research Findings on Preparation and Properties

- A 2024 study demonstrated that TBAP can be synthesized with high purity and used to form hybrid nanomaterials with gold nanoparticles, leveraging the intact azaporphyrin structure for sensitive detection of analytes such as chloramphenicol and cobalt ions.

- Thermal evaporation has been successfully applied to produce thin films of TBAP for optoelectronic applications, confirming that the compound retains its structure and optoelectronic properties post-preparation.

- The hydrophobicity and near-infrared emission properties of TBAP are preserved through careful synthetic and purification protocols, enabling its use in biomedical imaging and drug delivery systems.

Chemical Reactions Analysis

2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, the compound can be oxidized to form different oxidation states, which are useful in various catalytic processes . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2.1. Optoelectronic Devices

TTBTP has been investigated for use in optoelectronic devices due to its semiconductor properties. Research shows that thin films of TTBTP can be produced via vacuum thermal evaporation, displaying nanostructured characteristics with an average grain size of approximately 56 nm. These films exhibit dielectric non-Debye relaxation behavior and have been analyzed for their conductivity across various frequencies (40 Hz – 5 MHz) and temperatures (303 K – 373 K) .

| Property | Value |

|---|---|

| Average Grain Size | 56 nm |

| Conductivity Range | 40 Hz – 5 MHz |

| Temperature Range | 303 K – 373 K |

| Activation Energy | 0.156 eV |

2.2. Gas Sensors

Due to its electronic properties, TTBTP has potential applications in gas sensing technologies. Studies indicate that TTBTP-based sensors can effectively detect gases by exploiting changes in electrical conductivity upon gas exposure .

2.3. Optical Sensors

Recent advancements have focused on developing optical sensors utilizing TTBTP or its hybrid materials combined with gold nanoparticles (AuNPs). These sensors have demonstrated high sensitivity for detecting chloramphenicol and cobalt ions (Co²⁺) in aqueous solutions. The detection ranges for chloramphenicol are between and , while Co²⁺ detection ranges from to .

| Analyte | Detection Range |

|---|---|

| Chloramphenicol | to |

| Cobalt (Co²⁺) | to |

2.4. Photodynamic Therapy

TTBTP's ability to generate reactive oxygen species upon light activation positions it as a candidate for photodynamic therapy (PDT). This application is particularly relevant in cancer treatment, where TTBTP can be used to target cancer cells selectively .

3.1. Case Study: Development of Optical Sensors

A study reported the synthesis of TTBTP-AuNP hybrid materials for the detection of chloramphenicol using UV-Vis spectroscopy. The results indicated that the hybrid sensor exhibited enhanced sensitivity compared to TTBTP alone due to the plasmonic effects of gold nanoparticles .

Key Findings:

- Enhanced detection sensitivity due to synergistic effects.

- Successful monitoring of chloramphenicol concentrations with minimal interference from other species.

3.2. Case Study: Electrical Properties of TTBTP Films

Research conducted on the electrical conduction mechanisms of TTBTP films revealed insights into their dielectric properties and conduction pathways under varying temperatures and frequencies .

Key Findings:

- Non-Debye relaxation behavior indicates complex charge transport mechanisms.

- Activation energy values suggest efficient charge transfer processes within the film structure.

Mechanism of Action

The mechanism of action of 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine involves its ability to interact with various molecular targets through its electronic structure. The compound’s porphyrin ring allows it to participate in electron transfer processes, making it effective in catalytic and photodynamic applications . The molecular targets and pathways involved include interactions with cellular components in photodynamic therapy, leading to the generation of reactive oxygen species that can induce cell death .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

- TBAP’s meso-nitrogen atoms and tert-butyl groups uniquely stabilize its frontier orbitals, resulting in the narrowest band gap among analogs. This enhances its optical and electronic performance in sensing and optoelectronics .

- Unlike TBAP, phenyl-substituted porphyrins (e.g., TPP) exhibit aggregation in solution, limiting their sensor efficacy .

Optical and Sensing Performance

UV-Vis and Fluorescence Properties

- TBAP :

- UV-Vis : Soret band at ~430 nm, Q bands at 520–750 nm. In basic media (pH = 14), the Q band at 750 nm intensifies due to symmetry changes in the azaporphyrin core .

- Fluorescence : Large Stokes shifts (299–304 nm) indicate structural reorganization in the excited state, improving emission separation from scattered light .

- TPP: Soret band at ~418 nm; Q bands less pronounced. Smaller Stokes shifts (~20 nm) limit fluorescence utility .

Sensing Capabilities

Key Observations :

- TBAP’s bifunctional sensing (CHL and Co²⁺) is unmatched by non-aza analogs. The AuNP hybrids extend detection ranges via plasmonic effects .

- Traditional porphyrins (e.g., TPP) lack the nitrogen-mediated electronic tuning for heavy metal ion detection .

Aggregation and Solvent Interactions

- TBAP : Forms H-type aggregates in basic DMSO, confirmed by AFM imaging. These aggregates exhibit straw-like supramolecular architectures with large voids, ideal for analyte interactions .

- TPP : Predominantly forms J-aggregates in aqueous media, leading to self-quenching and reduced sensor performance .

Biological Activity

2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine (TBAP) is a synthetic porphyrin compound that has garnered attention for its diverse biological activities and applications in nanotechnology and drug delivery systems. This article reviews the biological activity of TBAP, focusing on its interactions with biological molecules, photophysical properties, and potential applications in medical diagnostics and therapeutics.

Chemical Structure and Properties

TBAP is characterized by its tetraaza porphyrin structure where four tert-butyl groups are attached at the meso positions. This modification enhances its solubility and stability in various solvents. The compound exhibits unique optical properties, including strong absorption in the near-infrared (NIR) region, making it suitable for applications in photodynamic therapy (PDT) and imaging.

Photophysical Properties

The photophysical properties of TBAP have been extensively studied:

- Absorption Spectrum : TBAP displays characteristic Q-band transitions in the visible spectrum. The Q-band at approximately 620.5 nm is attributed to a single electronic transition with higher intensity compared to other bands .

- Fluorescence Emission : The fluorescence intensity of TBAP is significantly influenced by the bulky tert-butyl substituents. Studies indicate a notable decrease in fluorescence intensity due to interactions between substituents .

1. Detection of Biological Molecules

TBAP has been utilized as a sensor for detecting chloramphenicol and cobalt ions (Co²⁺). A study demonstrated that TBAP-based hybrid materials with gold nanoparticles (AuNPs) exhibited high sensitivity for chloramphenicol detection within a concentration range of to and Co²⁺ detection from to . This highlights TBAP's potential as a multifunctional sensor in biomedical applications.

2. Drug Delivery Systems

TBAP has been incorporated into drug delivery systems using ionic triblock terpolymer micelles. The hydrophobic nature of TBAP facilitates its encapsulation within these micelles, enhancing the delivery of therapeutic agents to target cells . Research indicates that micelles containing TBAP can improve the uptake and distribution of drugs in cancer cells .

3. Photodynamic Therapy

Due to its ability to generate reactive oxygen species (ROS) upon light activation, TBAP is being explored for use in photodynamic therapy (PDT). The NIR emission allows for deeper tissue penetration, making it advantageous for treating tumors located beneath the skin surface .

Case Study 1: Chloramphenicol Detection

A study investigated the use of TBAP-AuNP hybrids for detecting chloramphenicol residues in food products. The results showed that these sensors could accurately quantify chloramphenicol levels with high precision, demonstrating their potential for food safety applications .

Case Study 2: Drug Delivery Efficacy

In another study focusing on cancer treatment, TBAP-loaded micelles were administered to cancer cell lines. The results indicated enhanced cellular uptake and significant cytotoxic effects on cancer cells compared to free drugs alone .

Q & A

Basic Research Question

- UV-Vis Spectroscopy : Compare the Soret and Q-band positions with literature (e.g., Soret ~400–420 nm for porphyrins; shifts indicate electronic perturbations from tert-butyl or aza groups) .

- NMR : Use - and -NMR to identify tert-butyl protons (δ ~1.3 ppm) and aromatic protons. Absence of pyrrolic NH signals confirms tetraaza substitution .

- MALDI-TOF/MS : Validate molecular weight (expected ~800–850 g/mol based on analogues) .

What advanced applications exist for this compound in photodynamic therapy or catalysis?

Advanced Research Question

In catalysis, its rigid, electron-deficient tetraaza core may enhance metal-binding affinity for transition metals (e.g., Fe or Cu) in oxidation reactions. For photodynamic therapy, tert-butyl groups improve lipid solubility, potentially enhancing cellular uptake. Experimental validation requires:

- Catalysis : Test HO activation efficiency in epoxidation reactions.

- Phototoxicity : Measure singlet oxygen quantum yields using DPBF (1,3-diphenylisobenzofuran) as a trap .

How can researchers resolve contradictions in reported solubility data across solvents?

Advanced Research Question

Discrepancies may arise from crystallinity or tert-butyl steric effects. Methodological solutions:

- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in polar solvents (e.g., DMF, DMSO).

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to rule out solvent-induced degradation .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved N95 respirators if airborne dust is generated .

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation .

What thermodynamic stability data are available, and how can they inform experimental design?

Advanced Research Question

Related porphyrins exhibit ΔsubH° values ~330–350 kJ/mol, suggesting high thermal stability . For this compound:

- DSC/TGA : Measure melting/decomposition points.

- Sublimation Studies : Use Knudsen effusion cells to determine vapor pressure at 200–300°C.

How does this compound perform in supramolecular assembly systems?

Advanced Research Question

The tert-butyl groups may hinder π-π stacking, while aza sites enable hydrogen bonding. Experimental approaches:

- X-ray Crystallography : Resolve crystal packing motifs.

- AFM/STM : Image self-assembled monolayers on HOPG (highly oriented pyrolytic graphite) .

What strategies prevent degradation during long-term storage?

Basic Research Question

- Inert Atmosphere : Store under argon with molecular sieves to absorb moisture.

- Light Protection : Use amber vials to prevent photodegradation. Monitor purity via HPLC every 6 months .

Can computational models predict electronic properties for tailored applications?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps and predict redox potentials. Compare with cyclic voltammetry data (e.g., E for porphyrin ring oxidation) .

How does this tetraaza-porphine compare to non-aza analogues in metal-binding studies?

Advanced Research Question

The aza groups increase Lewis acidity at the core. Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.